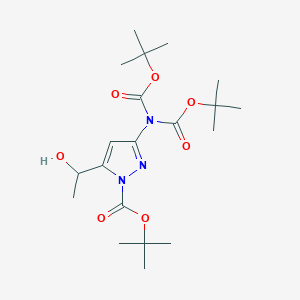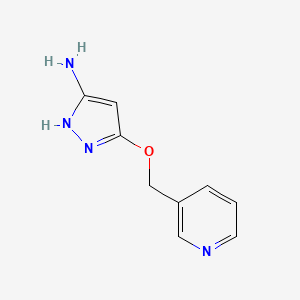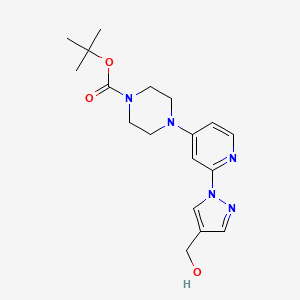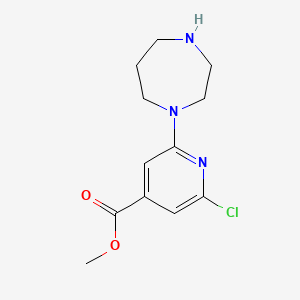![molecular formula C10H21ClN2O B1405735 [1-(Azepan-1-ylcarbonyl)propyl]amine hydrochloride CAS No. 2197422-40-3](/img/structure/B1405735.png)
[1-(Azepan-1-ylcarbonyl)propyl]amine hydrochloride
Overview
Description
“[1-(Azepan-1-ylcarbonyl)propyl]amine hydrochloride” is a chemical compound with the molecular formula C10H21ClN2O . It is also known by its CAS number 2197422-40-3 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string:InChI=1S/C10H20N2O.ClH/c1-2-9(11)10(13)12-7-5-3-4-6-8-12;/h9H,2-8,11H2,1H3;1H . The Canonical Smiles representation is CCC(C(=O)N1CCCCCC1)N.Cl .
Scientific Research Applications
Azepanium Ionic Liquids
Research conducted by Belhocine et al. (2011) introduced a new family of room-temperature ionic liquids derived from azepane. These azepanium ionic liquids have been synthesized through the reaction of azepane with 1-bromoalkanes or 1-bromoalkoxyalkanes, followed by quaternization reactions. Their study reveals the potential of these compounds in mitigating disposal issues related to diamine production in the polyamide industry and highlights their promising applications as electrolytes due to their wide electrochemical windows, offering safer alternatives to volatile organic compounds (Belhocine et al., 2011).
Synthesis of Heterocyclic Compounds
Bonacorso et al. (1995) explored the synthesis of azepino[4,5‐b]quinoxalines and pyridopyrazino[2,3‐d]azepines through reactions involving primary amines and ammonia, leading to the formation of various heterocyclic compounds. This research opens pathways for the synthesis of complex heterocyclic structures, potentially useful in pharmaceuticals and materials science (Bonacorso et al., 1995).
Antibacterial and Antifungal Activity
A study by Demchenko et al. (2020) on 3-biphenyl-3H-Imidazo[1,2-a]azepin-1-ium bromides, synthesized from aryl-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-amines, revealed significant antimicrobial activity. This finding suggests the potential of azepan derivatives in developing new antimicrobial agents (Demchenko et al., 2020).
Conformational Energetics and Synthesis Insights
Freitas et al. (2014) conducted thermochemical studies on azepan and azepan-1-ylacetonitrile, offering insights into the conformational energetics of these compounds. Their research aids in understanding the structural and reactivity behavior of such compounds, which is crucial for their application in synthetic chemistry and drug design (Freitas et al., 2014).
Application in Material Science
Kumar et al. (2009) synthesized derivatives of 3-chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one with varying amino acids, exploring their antioxidant activities. This research points to the potential use of azepan derivatives in developing materials with antioxidant properties, relevant for pharmaceutical and cosmetic industries (Kumar et al., 2009).
Safety And Hazards
properties
IUPAC Name |
2-amino-1-(azepan-1-yl)butan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.ClH/c1-2-9(11)10(13)12-7-5-3-4-6-8-12;/h9H,2-8,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYDQMOXJHCJLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Azepan-1-ylcarbonyl)propyl]amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one](/img/structure/B1405652.png)
![(2Z)-4-{[3-(Difluoromethoxy)phenyl]amino}-4-oxobut-2-enoic acid](/img/structure/B1405653.png)
![tert-Butyl 4-chloro-2-morpholino-5H-pyrrolo[2,3-d]pyrimidine-7(6H)-carboxylate](/img/structure/B1405654.png)




![tert-Butyl 4-[2-(2-bromo-4-fluorophenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B1405660.png)
![1-[1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperidine-4-carboxylic acid](/img/structure/B1405663.png)

![3-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone](/img/structure/B1405667.png)
![3-{4-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid](/img/structure/B1405669.png)
![4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}aniline](/img/structure/B1405673.png)
![N-(2-Methylphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405674.png)